Pyridine borane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Reducing Agent:

- Pyridine borane acts as a mild reducing agent, particularly useful for protein modification. Due to its controlled reactivity, it can selectively target specific functional groups in proteins, such as amino groups. This property makes it valuable in studying protein structure and function. )

Synthesis of Precursors:

- Pyridine borane serves as a precursor for the synthesis of other important compounds. For instance, it is a key component in the production of boron carbon nitride (BC₄N), a material with potential applications in catalysis, electronics, and sensors. Source: American Chemical Society, "Chemical Vapor Deposition of Boron Carbon Nitride Thin Films from Pyridine-Borane":

Catalyst:

- Recent research explores the potential of pyridine borane as a catalyst for various organic reactions. For example, studies have demonstrated its effectiveness in amide bond formation, offering advantages like improved solubility and tolerance for diverse functional groups compared to traditional catalysts. Source: MDPI, "Borane-Pyridine: An Efficient Catalyst for Direct Amidation":

Other Applications:

- Pyridine borane also finds use in:

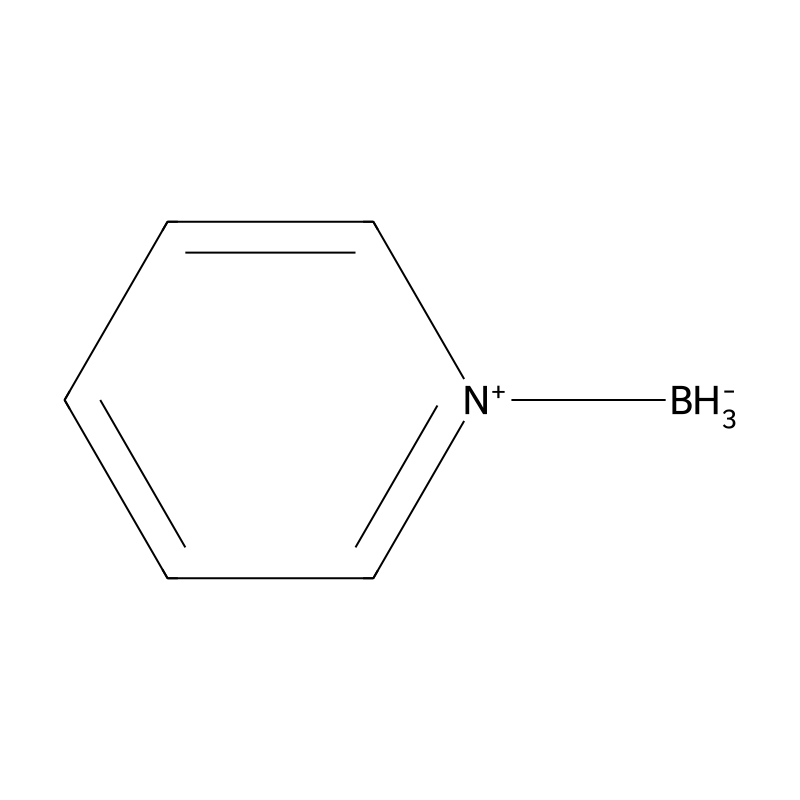

Pyridine borane is a chemical compound that consists of a boron atom bonded to a pyridine ring. It is known for its utility in organic synthesis, particularly as a reducing agent and catalyst. The compound exhibits unique properties due to the presence of both the electron-deficient boron and the nitrogen-containing aromatic pyridine, which contribute to its reactivity and ability to form complexes with other substrates. Pyridine borane is often represented in the form of the pyridine-borane complex, which enhances its stability and reactivity in various

- Reduction Reactions: It has been demonstrated to selectively reduce amino acids, particularly tryptophan, to dihydrotryptophan without affecting other amino acids in proteins . This selectivity makes it valuable in biochemistry for modifying proteins.

- Amidation: Pyridine borane acts as an effective catalyst in the direct amidation of carboxylic acids and amines, facilitating the formation of secondary and tertiary carboxamides . This reaction is notable for its broad substrate scope and high yields.

- Thioesterification: The compound can catalyze the direct coupling of carboxylic acids with thiols to form thioesters, which are important intermediates in organic synthesis .

The synthesis of pyridine borane can be achieved through several methods:

- Electrophilic Aromatic Borylation: Pyridine borane complexes can be synthesized from 2-arylpyridines via an electrophilic borylation reaction using boron tribromide .

- Hydroboration: Treatment of pyridine borane with halogens or strong acids leads to activated complexes capable of hydroborating alkenes at room temperature .

- Direct Reaction with Sodium Borohydride: A common laboratory method involves reacting sodium borohydride with pyridine in an organic solvent like ethyl acetate, followed by careful addition of water to facilitate the formation of pyridine borane .

Pyridine borane finds applications across various fields:

- Organic Synthesis: It is widely used as a reducing agent and catalyst in synthetic organic chemistry, particularly for reactions involving carboxylic acids and amines.

- Biochemistry: Its ability to selectively modify proteins makes it valuable in biochemical research for studying protein structure and function.

- Pharmaceuticals: Pyridine borane's role in synthesizing thioesters and amidation processes makes it relevant in drug development and formulation.

Studies on pyridine borane interactions have revealed its capacity to form stable complexes with various substrates. For instance, it can interact with thiols to produce thioesters effectively. Additionally, its interaction with halogenated compounds enhances its reactivity in hydroboration reactions . The specificity of pyridine borane for certain amino acids under varying conditions has also been extensively studied, highlighting its potential for targeted modifications in protein chemistry .

Pyridine borane is unique in its combination of properties derived from both the boron atom and the pyridine ring. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure | Key Properties | Unique Features |

|---|---|---|---|

| Borane | BH3 | Strong reducing agent | Highly reactive, less selective |

| Dimethylamine Borane | (CH3)2N-BH3 | Reducing agent for amines | Less sterically hindered than pyridine borane |

| Trimethylamine Borane | (CH3)3N-BH3 | Reducing agent | More steric hindrance than pyridine borane |

| Ammonia Borane | NH3-BH3 | Reducing agent | Less stable than pyridine borane |

Pyridine borane's ability to selectively reduce specific amino acids while maintaining protein functionality sets it apart from other boron-containing compounds. Its catalytic efficiency in amidation reactions further enhances its utility compared to simpler boranes or amines.

Electrophilic Aromatic Borylation Strategies for Pyridine–Borane Formation

Electrophilic aromatic borylation has emerged as a powerful method for synthesizing pyridine–borane complexes. Ishida et al. demonstrated that 2-arylpyridines react with boron tribromide (BBr₃) to form stable intermediates, which are subsequently converted into pyridine–borane complexes (Figure 1A). Key findings include:

- Reaction Conditions: Borylation proceeds at room temperature in dichloromethane, yielding 2-(2-dibromoborylaryl)pyridines with >80% efficiency.

- Mechanistic Insight: The reaction follows an electrophilic aromatic substitution (EAS) pathway, where BBr₃ acts as a Lewis acid to activate the pyridine ring.

Table 1: Optimization of Electrophilic Borylation Conditions

| Substrate | Borylation Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | BBr₃ | CH₂Cl₂ | 85 | |

| 2-Naphthylpyridine | BBr₃ | Toluene | 78 |

Hydroboration/Hydrogenation Cascade Approaches in Pyridine Reduction

Pyridine–borane complexes serve as intermediates in hydroboration reactions. Marcos-Atanes et al. reported that iridium-catalyzed ortho-selective borylation of aromatic amides enables the synthesis of substituted pyridine–boranes (Figure 1B). Notable advancements include:

- Catalytic Systems: Iridium complexes with CF₃-substituted bipyridine ligands achieve >90% regioselectivity for ortho-borylation.

- Functional Group Tolerance: Esters, amides, and halides remain intact under these conditions.

Mechanistic Pathway: Computational studies suggest that outer-sphere interactions between the amide group and the CF₃-substituted ligand dictate regioselectivity.

Sodium Borohydride-Mediated Borane Complexation with Pyridine Derivatives

Sodium borohydride (NaBH₄) is widely used to generate pyridine–borane complexes. A representative procedure involves:

- Step 1: NaBH₄ (2 eq) is added to pyridine in tetrahydrofuran (THF) at 0°C.

- Step 2: The mixture is stirred for 12–24 hours, yielding pyridine–borane with 80–95% purity.

Critical Parameters:

- Solvent Choice: THF or ethyl acetate enhances borane stability.

- Safety Considerations: Exothermic reactions require temperature control to prevent decomposition.

Table 2: Physical Properties of Pyridine–Borane Complexes

| Property | Value | Reference |

|---|---|---|

| Melting Point | 9–11°C | |

| Boiling Point | 65°C (0.8 mmHg) | |

| Refractive Index (n²⁰D) | 1.53 | |

| Flash Point | 21°C |

Substituted Pyridine–Borane Complexes via Directed Boron Functionalization

Substituents on the pyridine ring significantly influence the reactivity and stability of borane complexes. Recent work highlights:

- Electron-Withdrawing Groups: 3-Bromo- and 4-chloropyridine–boranes exhibit enhanced stability due to reduced boron–nitrogen bond polarization.

- Steric Effects: 2,6-Lutidine–borane complexes show lower reactivity in hydroboration due to steric hindrance.

Applications:

Hydroboration of Alkenes and Alkynes Using Pyridine–Borane Complexes

Pyridine borane’s utility in hydroboration stems from its activation via halogenation or protonation. Treatment with iodine or bromine generates Py·BH~2~X (X = I, Br) complexes, which hydroborate alkenes at room temperature through a unique displacement mechanism [2]. Unlike tetrahydrofuran–borane (THF·BH~3~), Py·BH~2~I selectively yields monoadducts, avoiding dihydroboration byproducts. For example, styrene reacts with Py·BH~2~I to form the anti-Markovnikov adduct, which is subsequently converted to potassium trifluoroborate salts using methanolic KHF~2~ [2]. This selectivity enables precise synthesis of alkylboron intermediates for cross-coupling reactions.

The mechanism involves a three-center transition state where the alkene’s π-electrons attack boron while the leaving group (X) departs. This pathway contrasts with conventional electrophilic hydroboration, as evidenced by kinetic studies and deuterium labeling experiments [2]. The method accommodates sterically hindered alkenes, such as norbornene, achieving >90% conversion without requiring elevated temperatures.

Borane-Catalyzed Reductive Amination and Methylation Processes

Pyridine borane serves as a mild reductant for reductive amination, outperforming sodium cyanoborohydride (NaBH~3~CN) in functional group tolerance. It facilitates couplings between aldehydes and secondary amines or ketones and primary amines across protic (e.g., methanol) and aprotic (e.g., dichloromethane) solvents [3]. For instance, cyclohexanone and benzylamine react in toluene at 60°C to yield N-benzylcyclohexylamine in 85% isolated yield [3]. The reductant’s moderated activity prevents over-reduction of sensitive groups like esters and alkenes.

In protein chemistry, pyridine borane enables reductive methylation of lysine residues. At pH 7.0, formaldehyde and pyridine borane selectively methylate ε-amino groups without affecting tryptophan or carbohydrate moieties [6]. Lysozyme treated under these conditions retains full enzymatic activity, demonstrating the method’s biocompatibility [6]. This contrasts with acidic conditions, where pyridine borane reduces tryptophan to dihydrotryptophan, illustrating pH-dependent selectivity [6].

Thioesterification of Carboxylic Acids via Pyridine–Borane Activation

The 4-bromo pyridine–borane complex (4-BrPy·BH~3~) catalyzes direct thioesterification of carboxylic acids with thiols under metal-free conditions [4]. Benzoic acid and thiophenol react in dichloroethane at 80°C to form S-phenyl benzothioester in 92% yield [4]. The catalyst’s bromine substituent enhances Lewis acidity, promoting carboxylic acid activation via a mixed anhydride intermediate. This approach tolerates electron-withdrawing groups (e.g., nitro, chloro) and heterocyclic thiols, enabling late-stage modification of pharmaceuticals. For example, flurbiprofen couples with 2-mercaptopyridine to yield a thioester derivative with retained anti-inflammatory activity [4].

Comparative studies show 4-BrPy·BH~3~ outperforms traditional coupling agents like DCC, particularly in substrates prone to racemization. The absence of stoichiometric byproducts (e.g., DCU) simplifies purification, making the method scalable for industrial applications.

Direct Amidation Reactions Facilitated by Borane–Pyridine Coordination

Pyridine borane (5 mol%) catalyzes direct amidation of carboxylic acids and amines in refluxing xylenes, achieving yields up to 98% [1] [7]. The liquid catalyst enhances solubility compared to solid borane–ammonia (BH~3~NH~3~), enabling continuous flow processing. Aromatic acids with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups couple efficiently with aliphatic amines, as do sterically hindered substrates like 2,6-dimethylbenzoic acid [1].

Mechanistic studies suggest pyridine borane activates the carboxylic acid via a transient acyloxyborane species, which reacts with the amine to form the amide (Figure 1) [7]. Water removal via azeotropic distillation drives the equilibrium, with 5 mol% loading optimal for most substrates. Scaling to 100 mmol preserves efficiency, yielding 67% of N-benzylbenzamide, though prolonged reaction times necessitate optimized dehydration [1].

The system’s functional group compatibility is notable: haloarenes, alkenes, and heterocycles remain intact during amidation. For example, 4-vinylbenzoic acid and 4-chloroaniline form the corresponding amide without alkene hydroboration or aryl halide cleavage [7]. This broad scope positions pyridine borane as a general-purpose catalyst for peptide and polymer synthesis.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H225 (21.79%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310+H330 (21.79%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;

acute toxicity, inhalation];

H310 (24.58%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (75.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (99.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic